molecular formula C11H24N2S B12864592 Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine

Cat. No.: B12864592
M. Wt: 216.39 g/mol
InChI Key: VPLFJITXWATOOZ-UHFFFAOYSA-N
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Description

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is an organic compound with the molecular formula C12H26N2S It features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine typically involves the reaction of thiomorpholine with an appropriate alkylating agent. One common method is the alkylation of thiomorpholine with 2-bromoethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The nitrogen atom in the thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various alkylated thiomorpholine derivatives.

Scientific Research Applications

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl[2-(thiomorpholin-4-yl)pentyl]amine involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl[2-(thiomorpholin-4-yl)ethyl]amine: Similar structure but with a methyl group instead of an ethyl group.

    (2-ethylbutyl)[2-(thiomorpholin-4-yl)ethyl]amine: Contains an ethylbutyl group instead of an ethyl group.

Uniqueness

Ethyl[2-(thiomorpholin-4-yl)pentyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

N-ethyl-2-thiomorpholin-4-ylpentan-1-amine

InChI

InChI=1S/C11H24N2S/c1-3-5-11(10-12-4-2)13-6-8-14-9-7-13/h11-12H,3-10H2,1-2H3

InChI Key

VPLFJITXWATOOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CNCC)N1CCSCC1

Origin of Product

United States

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